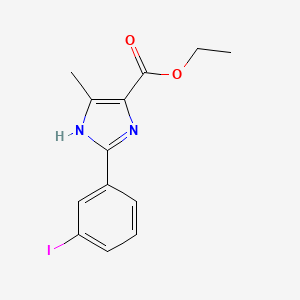
ethyl 2-(3-iodophenyl)-5-methyl-1H-imidazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-iodophenyl)-5-methyl-1H-imidazole-4-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an ethyl ester group, a 3-iodophenyl group, and a 5-methylimidazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-iodophenyl)-5-methyl-1H-imidazole-4-carboxylate typically involves the following steps:
Formation of the imidazole ring: The imidazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diamine and a carbonyl compound.
Introduction of the 3-iodophenyl group: The 3-iodophenyl group can be introduced via a halogenation reaction using iodine and a suitable halogenating agent.
Esterification: The ethyl ester group can be introduced through an esterification reaction involving the corresponding carboxylic acid and ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(3-iodophenyl)-5-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The iodine atom in the 3-iodophenyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Typical conditions involve the use of a polar solvent and a base to facilitate the reaction.
Oxidation reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution reactions: Products include derivatives with different substituents replacing the iodine atom.
Oxidation and reduction reactions: Products vary depending on the specific reaction and conditions used.
Hydrolysis: The major product is the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Ethyl 2-(3-iodophenyl)-5-methyl-1H-imidazole-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science research.
Mecanismo De Acción
The mechanism of action of ethyl 2-(3-iodophenyl)-5-methyl-1H-imidazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate: Similar structure with a bromine atom instead of iodine.
Ethyl 2-(3-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate: Similar structure with a chlorine atom instead of iodine.
Ethyl 2-(3-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate: Similar structure with a fluorine atom instead of iodine.
Uniqueness
Ethyl 2-(3-iodophenyl)-5-methyl-1H-imidazole-4-carboxylate is unique due to the presence of the iodine atom, which can impart distinct chemical reactivity and biological activity compared to its halogenated analogs. The iodine atom can participate in specific interactions such as halogen bonding, which can influence the compound’s properties and applications.
Propiedades
Fórmula molecular |
C13H13IN2O2 |
|---|---|
Peso molecular |
356.16 g/mol |
Nombre IUPAC |
ethyl 2-(3-iodophenyl)-5-methyl-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C13H13IN2O2/c1-3-18-13(17)11-8(2)15-12(16-11)9-5-4-6-10(14)7-9/h4-7H,3H2,1-2H3,(H,15,16) |
Clave InChI |
AVHBSMGVKCXWPT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NC(=N1)C2=CC(=CC=C2)I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















